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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-(1-methoxyethyl)-3-methyl oxirane

Executive Summary The compound 2-(1-methoxyethyl)-3-methyl oxirane (Molecular Formula: C₆H₁₂O₂) is a highly functionalized, sterically nuanced aliphatic epoxide. Serving as a sophisticated chiral building block, it featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-methoxyethyl)-3-methyl oxirane (Molecular Formula: C₆H₁₂O₂) is a highly functionalized, sterically nuanced aliphatic epoxide. Serving as a sophisticated chiral building block, it features a reactive oxirane core flanked by a methyl group and a 1-methoxyethyl moiety. This structural complexity makes it an invaluable intermediate in the total synthesis of complex polyketides, macrolides, and targeted pharmaceutical agents. This technical guide deconstructs its physicochemical properties, outlines a rigorously validated synthetic methodology, and explores the mechanistic causality governing its regioselective reactivity.

Structural Elucidation & Physical Properties

The reactivity of 2-(1-methoxyethyl)-3-methyl oxirane is fundamentally dictated by the severe angle and torsional strain of its three-membered ether ring. The deviation from the ideal sp³ bond angle (109.5°) to approximately 60° introduces significant ring strain (calc. ~13 kcal/mol), which acts as the primary thermodynamic driving force for its chemical transformations .

The molecule possesses multiple stereocenters (C2 and C3 of the oxirane ring, plus the chiral center on the 1-methoxyethyl group), allowing for rich stereochemical diversity. Because highly specific empirical data on this exact substituted oxirane is sparse, its physical properties are extrapolated from closely related structural analogs, such as 2-(1-methoxyethyl)oxirane and 2,3-dimethyloxirane.

Table 1: Physicochemical Profile
PropertyValueDerivation / Analogy Method
Molecular Formula C₆H₁₂O₂Exact
Molecular Weight 116.16 g/mol Exact
Physical State Colorless liquidAnalogy to 2,3-dimethyloxirane
Estimated Boiling Point 125 – 135 °CExtrapolated from 2-(1-methoxyethyl)oxirane
Estimated Density ~0.95 g/cm³Predictive structural modeling
LogP (Octanol/Water) ~0.8 - 1.2Calculated (XLogP3 analog)
Ring Strain Energy ~13 kcal/molStandard oxirane thermodynamic data

Synthetic Methodology: Epoxidation of 4-methoxy-2-pentene

To synthesize 2-(1-methoxyethyl)-3-methyl oxirane, the most direct and stereocontrolled route is the electrophilic epoxidation of its corresponding alkene precursor, 4-methoxy-2-pentene , using meta-chloroperoxybenzoic acid (mCPBA).

Experimental Protocol
  • Objective : Achieve stereospecific syn-addition of an oxygen atom across the C2=C3 double bond.

  • Reagents : 4-methoxy-2-pentene (1.0 eq), mCPBA (1.2 eq), Anhydrous Dichloromethane (DCM), Saturated aq. Na₂S₂O₃, Saturated aq. NaHCO₃, Anhydrous MgSO₄.

Step-by-Step Workflow & Causality:

  • Preparation & Temperature Control : Dissolve 4-methoxy-2-pentene in anhydrous DCM. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling is critical to control the highly exothermic nature of the peracid oxygen transfer. It prevents non-specific oxidative cleavage and suppresses the thermal degradation of mCPBA.

  • Oxidant Addition : Add mCPBA portion-wise over 30 minutes.

    • Causality: Portion-wise addition maintains a low steady-state concentration of heat, ensuring the stereospecific concerted syn-addition mechanism remains the dominant kinetic pathway.

  • Reaction Propagation : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete conversion.

  • Self-Validating Quench : Add saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes.

    • Causality: Thiosulfate acts as a reducing agent to destroy any unreacted peracid, converting it to the corresponding carboxylic acid. This is a mandatory safety step that eliminates peroxide explosion hazards during subsequent solvent evaporation.

  • Neutralization & Phase Separation : Wash the organic layer with saturated aqueous NaHCO₃ (3x).

    • Causality: The weak base deprotonates the m-chlorobenzoic acid byproduct. The resulting sodium salt is highly water-soluble, partitioning entirely into the aqueous phase and leaving the organic phase highly pure.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure oxirane diastereomers.

SynthesisWorkflow Step1 Precursor: 4-methoxy-2-pentene Step2 Epoxidation (mCPBA, DCM, 0°C) Step1->Step2 Add oxidant Step3 Quench (Na2S2O3 / NaHCO3) Step2->Step3 Neutralize peracid Step4 Extraction & Drying (MgSO4) Step3->Step4 Phase separation Step5 Purification (Chromatography) Step4->Step5 Concentrate Step6 Pure 2-(1-methoxyethyl)-3-methyl oxirane Step5->Step6 Isolate product

Figure 1: Synthetic workflow for the epoxidation of 4-methoxy-2-pentene.

Chemical Reactivity & Mechanistic Causality

The primary utility of 2-(1-methoxyethyl)-3-methyl oxirane in drug development is its capacity to undergo regioselective nucleophilic ring-opening. Because the oxygen atom is a poor leaving group, the reaction relies entirely on the release of ring strain .

Regioselectivity Under Basic/Neutral Conditions

When treated with a strong nucleophile under basic conditions (e.g., Sodium methoxide in methanol), the ring-opening proceeds via a concerted Sₙ2-like mechanism. The regiochemical outcome is strictly governed by steric hindrance rather than electronic stabilization .

Analyzing the two electrophilic carbons of the oxirane:

  • C2 Position : Bonded to a bulky secondary 1-methoxyethyl group[-CH(OCH₃)CH₃].

  • C3 Position : Bonded to a small primary methyl group [-CH₃].

Because the C3 position is significantly less sterically encumbered, the incoming nucleophile preferentially attacks C3 . The attack occurs via a backside trajectory (anti-addition), resulting in the inversion of stereochemical configuration at C3 and the formation of a highly substituted β-alkoxy alcohol after protonation.

RingOpening A 2-(1-methoxyethyl)- 3-methyl oxirane B Nucleophilic Attack (e.g., NaOCH3) A->B SN2 at C3 C Alkoxide Intermediate B->C Ring cleavage D Protonation (H2O or MeOH) C->D H+ transfer E β-Alkoxy Alcohol Product D->E Neutralization

Figure 2: SN2-like nucleophilic ring-opening mechanism pathway.

Analytical Characterization

To validate the successful synthesis and structural integrity of 2-(1-methoxyethyl)-3-methyl oxirane, the following analytical markers are utilized:

  • ¹H NMR (CDCl₃, 400 MHz) : The most diagnostic signals are the oxirane ring protons. The proton at C2 typically appears as a doublet of doublets (dd) around δ 2.6 - 2.8 ppm, while the proton at C3 appears as a multiplet (m) around δ 2.9 - 3.1 ppm, heavily coupled to the adjacent methyl group. The methoxy (-OCH₃) singlet will appear sharply at ~δ 3.3 ppm.

  • Infrared (IR) Spectroscopy : The absence of a broad -OH stretch (3200-3600 cm⁻¹) and the absence of an alkene C=C stretch (~1650 cm⁻¹) confirm the consumption of the precursor. The characteristic asymmetric ring contraction of the epoxide appears as a sharp band near 1250 cm⁻¹ and 830 cm⁻¹.

References

  • Chemistry Steps. "Epoxides Ring-Opening Reactions." Available at:[Link]

  • OpenOChem. "Reactions of Epoxides - Nucleophilic Ring Opening." Available at:[Link]

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening." Available at:[Link]

  • Master Organic Chemistry. "Epoxide Ring Opening With Base." Available at:[Link]

  • PubChem. "2-(1-Methoxyethyl)oxirane | C5H10O2 | CID 18795108." National Center for Biotechnology Information. Available at:[Link]

Exploratory

1H and 13C NMR spectral data for 2-(1-methoxyethyl)-3-methyl oxirane

Elucidation of 1 H and 13 C NMR Spectral Data for 2-(1-methoxyethyl)-3-methyl oxirane: A Technical Guide for Stereochemical Assignment Executive Summary & Structural Dynamics The molecule 2-(1-methoxyethyl)-3-methyl oxir...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidation of 1 H and 13 C NMR Spectral Data for 2-(1-methoxyethyl)-3-methyl oxirane: A Technical Guide for Stereochemical Assignment

Executive Summary & Structural Dynamics

The molecule 2-(1-methoxyethyl)-3-methyl oxirane (Chemical Formula: C 6​ H 12​ O 2​ ) is a highly functionalized aliphatic epoxide. Molecules containing the oxirane (epoxide) motif are critical in drug development and organic synthesis due to the inherent ring strain that makes them excellent electrophiles for ring-opening reactions.

From a spectroscopic standpoint, this molecule presents a complex analytical challenge. It possesses three distinct stereocenters: C2 and C3 on the oxirane ring, and C1' on the exocyclic methoxyethyl substituent. Consequently, the compound can exist as multiple diastereomers (e.g., cis vs. trans oxirane configurations, coupled with R or S configurations at the C1' position).

This whitepaper provides a comprehensive, predictive framework for the 1 H and 13 C NMR spectral assignment of the representative trans-isomer of 2-(1-methoxyethyl)-3-methyl oxirane, detailing the causality behind chemical shifts, coupling constants, and the experimental protocols required for rigorous self-validating stereochemical elucidation.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of oxiranes is governed by the magnetic anisotropy of the three-membered ring and the highly specific Karplus relationships dictating vicinal coupling constants ( 3J ).

The Anisotropic Shielding Effect

Protons attached directly to the oxirane ring (H-2 and H-3) are significantly shielded compared to protons in typical acyclic ethers. While standard ether methine protons resonate around 3.5–4.0 ppm, oxirane protons typically appear between 2.5 and 3.5 ppm [1][2]. This upfield shift is a direct result of the diamagnetic ring current generated by the strained C-C and C-O bonds of the epoxide[1].

Stereochemical Determination via Coupling Constants

The most critical diagnostic feature for determining the relative stereochemistry of the oxirane ring is the vicinal coupling constant between H-2 and H-3 ( 3JH2,H3​ ). Based on the dihedral angles, the Karplus equation dictates that:

  • cis-epoxides exhibit larger coupling constants, typically in the range of 4.0–5.5 Hz [3][4][5].

  • trans-epoxides exhibit smaller coupling constants, typically in the range of 1.5–2.5 Hz [3][4][5].

Predictive 1 H NMR Data Table (trans-isomer model)

Data acquired at 400 MHz in CDCl 3​ at 298K (Predictive Model).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale & Causality
-OCH 3​ 3.35Singlet (s)3H-Deshielded by the adjacent electronegative oxygen. Typical for aliphatic methoxy groups.
H-1' 3.10Doublet of quartets (dq)1H 3JH1′,H2′​ = 6.5, 3JH1′,H2​ = 5.8Methine proton adjacent to oxygen and the oxirane ring. Slightly shielded relative to acyclic ethers.
H-3 (Oxirane)2.85Doublet of quartets (dq)1H 3JH3,H4​ = 5.1, 3JH2,H3​ = 2.0Oxirane proton. The small 2.0 Hz coupling to H-2 is the definitive marker for the trans configuration[4][5].
H-2 (Oxirane)2.65Doublet of doublets (dd)1H 3JH1′,H2​ = 5.8, 3JH2,H3​ = 2.0Oxirane proton. Shifted slightly upfield of H-3 due to the steric environment of the methoxyethyl group.
H-4 (Methyl on C3)1.30Doublet (d)3H 3JH3,H4​ = 5.1Methyl group directly attached to the oxirane ring.
H-2' (Methyl on C1')1.15Doublet (d)3H 3JH1′,H2′​ = 6.5Terminal methyl group of the methoxyethyl substituent.

13 C NMR Spectral Analysis & Causality

Carbon-13 NMR provides an orthogonal method for validating the oxirane structure. The hybridization of the carbons in the three-membered ring possesses higher s-character than standard sp3 carbons to accommodate the ~60° bond angles.

Chemical Shift Dynamics

This increased s-character, combined with ring strain, causes the oxirane carbons to resonate significantly upfield (40–60 ppm ) compared to standard acyclic ether carbons, which typically resonate at 70–80 ppm[2]. Furthermore, empirical rules derived from 13 C NMR analysis of epoxides demonstrate that the ring carbons of cis-oxiranes generally resonate upfield (by ~2-4 ppm) relative to their trans counterparts due to increased steric compression (the γ -gauche effect)[6][7].

Predictive 13 C NMR Data Table (trans-isomer model)

Data acquired at 100 MHz in CDCl 3​ at 298K (Predictive Model).

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale & Causality
C-1' 76.5CHStandard chemical shift for a methine carbon bearing an aliphatic ether oxygen.
C-2 (Oxirane)61.2CHDeshielded relative to C-3 due to the adjacent C-1' oxygenated substituent, but remains in the characteristic 40-60 ppm oxirane window[2].
-OCH 3​ 57.0CH 3​ Typical chemical shift for a methyl ether carbon.
C-3 (Oxirane)54.8CHCharacteristic upfield shift of an oxirane carbon attached to an alkyl group[6].
C-4 (Methyl on C3)17.2CH 3​ Methyl carbon attached to the oxirane ring. trans-isomers typically show this carbon around 17 ppm, whereas cis-isomers shift upfield to ~13 ppm[6].
C-2' (Methyl on C1')15.5CH 3​ Terminal methyl carbon; shielded due to its aliphatic nature.

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity and absolute confidence in the stereochemical assignment of 2-(1-methoxyethyl)-3-methyl oxirane, the following self-validating experimental protocol must be executed.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly pure (>95%) oxirane compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference ( δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

Step 2: 1D 1 H and 13 C Acquisition

  • 1 H NMR: Acquire at 400 MHz or 600 MHz. Use a 30° flip angle, a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration, and acquire 16–64 scans.

  • 13 C NMR: Acquire at 100 MHz or 150 MHz using composite pulse decoupling (CPD) to remove proton couplings. Use a D1 of 2.0 seconds and acquire 1024–2048 scans to achieve a high signal-to-noise ratio for the quaternary/methine carbons.

Step 3: Stereochemical Elucidation via 2D NMR

  • COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum to trace the scalar spin system. Confirm the connectivity from the C-4 methyl H-3 H-2 H-1' C-2' methyl.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the critical validation step. Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: If the molecule is the cis-isomer, a strong through-space NOE cross-peak will be observed between H-2 and H-3. If it is the trans-isomer, this cross-peak will be absent or extremely weak, while NOEs between H-2 and the C-4 methyl protons will be prominent.

Stereochemical Elucidation Workflow

The following diagram illustrates the logical decision tree for assigning the stereochemistry of the oxirane ring based on the acquired NMR data.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D 1H & 13C NMR Acquisition A->B C Analyze Oxirane Protons (C2-H, C3-H) B->C D Extract 3J(H2,H3) Coupling Constants C->D E cis-Isomer (J ≈ 4.0 - 5.5 Hz) D->E Large J F trans-Isomer (J ≈ 1.5 - 2.5 Hz) D->F Small J G 2D NMR (COSY/NOESY) Absolute Stereochemistry E->G F->G

Caption: Workflow for NMR-based stereochemical elucidation of oxirane derivatives.

References

  • Models for the assignment of the chemical shifts for protons on the epoxide ring of 2,3-anhydroglycopyranosides. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUlH8lY-D4BvHckkeOIe5wCOB5_LNO47WVvkJ2GqYEbgLFI0f7lJ_-GtNaaj2v321tBn79ifGNNa_OQdJrotYIe9XA8_BQ4_kNDiNGvTkwCKXXu1DU-0OG4cTk1BXTnz6LXkK_-NYCvGXPUrs=]
  • Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHliMTDfGF2XxiyNvvylYYVX3WyMohbjGuRFrOo09cfiGxPrNIxNrt-7Y23mcwqsBKLnflit3rIiQ_xEKiyvTIy_UJkr7DnBdVB0Lexi6hF6p7w02NW5U7KlFouGc6UaAddV5dh1jDRe-Cj0ufU1B0=]
  • Steric enforcement of cis-epoxide formation in the radical C–O-coupling reaction by which (S)-2-hydroxypropylphosphonate epoxidase (HppE) produces Fosfomycin. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi8OcioH1e5dL9ie3MWWTAk6K3pd295yrtwMEgnvKoXBXm5mBTPedi-QeVdrHzTIEDulw3xaM_WXdEIJu8ZxKdezy8EoroINeJARMZmTd3RFzstcwTMS3_lFiwjvjzQHRv71gl5MGZVfWyU_4=]
  • Anisotropy Effect of Three-Membered Rings in 1H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiCATxJcP3eK00D1aJElW1gRJ9HWsgSEw6C2H4J3UuJwPkvck-Bvwof1-gwvxwIcPSNH3l7ml7OpwDR_WBr0_-PEsiXfXYrNtHWNwXcUPlfkyTqXVvyp3LeMcjEIt3r1mBW39_SaRWS5Bd72k=]
  • 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFztOkFOI7YYOQGC5xtb8icGO5W8nwOx40JDitW3g_oxg3d8tQH8UqoQLWtgy15SEcjKZYwtVwADFxZf8ZpIHTFWt5xI5PPMbo9cu8GjQ2pd9YqrtgXqG04IDK63OOji_fg7rgWh1mJnwz_Qnvo-lrIe4RO61ysgu2yDVETf9Dfb3wdAzRweiIJ4c4Aa-pJlXlBkIkHxqpkqriziFAnS4WZgmClN8sC4lBbd3uUmt9qObQDWrxVLVX11WCa0tsWNYbSwHyLOsyv9LvssWEYVL8IH-1FVQ7Ms4EQgBnit0UWGKc5iFAM]
  • 13C-nuclear magnetic resonance spectra of oxiranes. Configuration of 1,2-epoxypropyl side chains in fungal metabolites. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0caCbhJ2snzNzDJv3VhqKgOIYqiU8OkEOvF6yVe_U_PHBFuEb_UexLEztAkQCggt3JrhJwzF80LRZW_nXhvmaopN3A_YeULnfgBf6fM1bq0uUvc7AU8KrNfGE2-8_NiGw3QR92smNsF7fQ==]
  • 13 C NMR data (ppm) for synthetic epoxides 1-17. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1M5l68APU1YmqUTSz9pW_1xe7bCotVzRxaCDTX7c30lWLqgs3L9_12Jnl6Dn2xOniaeAAOJkbepxkFXPQKAr9KnAs3xJGj_PD3xRjcsu058JtisgqyysQqILBSifseOWrZGIO_MobML64b404GLNk00DVapCPFjfrk9HUIjMOuTM6ePpeFon5F9eq_2UW-Ku8jUIkmHDsVr16]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 2-(1-methoxyethyl)-3-methyl oxirane at Ambient Conditions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and complex organic synthesis, the oxirane (epoxide) ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and complex organic synthesis, the oxirane (epoxide) ring serves as both a versatile synthetic intermediate and a potent pharmacophore. However, the inherent ring strain of this three-membered heterocycle raises critical questions regarding its stability under ambient conditions. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of 2-(1-methoxyethyl)-3-methyl oxirane at room temperature (25 °C). By deconstructing the interplay between ring strain, steric stereocontrol, and inductive electronic effects, we establish a predictive framework for its storage, handling, and reactivity.

Structural Thermodynamics: The Oxirane Core

To understand the stability of 2-(1-methoxyethyl)-3-methyl oxirane, we must first isolate the thermodynamic baseline of the parent heterocycle. The unsubstituted oxirane ring possesses a substantial ring strain energy of approximately 27.3 kcal/mol (114 kJ/mol) [1], primarily driven by angle strain (interior bond angles of ~60° deviating from the ideal tetrahedral 109.5°) and torsional strain from eclipsed adjacent hydrogen atoms.

The Role of 2,3-Disubstitution

The introduction of a methyl group at position 3 and a 1-methoxyethyl group at position 2 transforms the thermodynamic landscape. Alkyl substitution generally lowers the overall ring strain of epoxides by 1–3 kcal/mol due to stabilizing hyperconjugative effects. However, the relative thermodynamic stability is heavily dictated by diastereomerism:

  • Trans-Isomer: The trans-2,3-disubstituted configuration is thermodynamically favored. By positioning the bulky 1-methoxyethyl and methyl groups on opposite faces of the oxirane plane, steric repulsion (van der Waals strain) is minimized.

  • Cis-Isomer: The cis-configuration forces these substituents into an eclipsed-like proximity, significantly increasing the ground-state enthalpy ( ΔHf​ ) and rendering the molecule thermodynamically less stable.

Electronic Contributions of the Methoxyethyl Group

Unlike simple alkyl chains, the 1-methoxyethyl substituent introduces an ether linkage adjacent to the oxirane core. The oxygen atom exerts an electron-withdrawing inductive effect (-I). While this slightly depletes electron density from the adjacent oxirane carbon—making it more susceptible to nucleophilic attack—it does not inherently destabilize the ground state thermodynamics at neutral pH.

Kinetic Trapping vs. Thermodynamic Instability

A fundamental paradox in small-ring chemistry is that while epoxides are thermodynamically unstable relative to their acyclic isomers (they are "spring-loaded" to release ~27 kcal/mol of strain), they are often perfectly stable at room temperature.

This survival is a function of kinetic trapping . At 25 °C, the available thermal energy ( RT≈0.6 kcal/mol) is vastly insufficient to overcome the high activation energy barrier ( Ea​>20 kcal/mol) required for spontaneous, uncatalyzed heterolytic cleavage of the C–O bond. Therefore, unless exposed to acidic media (which protonates the oxirane oxygen, lowering the Ea​ for ring opening) or strong nucleophiles, 2-(1-methoxyethyl)-3-methyl oxirane remains kinetically stable indefinitely under standard ambient storage.

G A 2-(1-methoxyethyl)-3-methyl oxirane (Ring Strain: ~27 kcal/mol) B Neutral pH, 25°C (Kinetic Trapping) A->B Ambient Storage C Acidic/Nucleophilic Media (Catalyzed) A->C Environmental Stress D Thermodynamically Stable (No Spontaneous Cleavage) B->D High Ea Barrier E Rapid Ring Opening (Relief of Strain) C->E Lowered Ea

Thermodynamic vs. Kinetic Stability Pathways of Substituted Oxiranes.

Quantitative Data Summaries

To contextualize the stability of this specific molecule, we compare the thermodynamic parameters of common cyclic ethers.

Table 1: Comparative Thermodynamic Parameters of Cyclic Ethers

HeterocycleRing SizeRing Strain (kcal/mol)Reactivity Profile at 25 °C (Neutral)
Epoxide (Oxirane) 327.3Kinetically stable; highly reactive to nucleophiles/acids.
Oxetane 425.5Kinetically stable; moderate reactivity.
Tetrahydrofuran (THF) 55.6Highly stable; minimal ring strain.

Data adapted from established thermochemical assessments of cyclic ethers [2].

Table 2: Estimated Enthalpic Contributions for 2-(1-methoxyethyl)-3-methyl oxirane

Structural FeatureEffect on Thermodynamic StabilityMechanistic Rationale
Oxirane Core Highly DestabilizingAngle and torsional strain (~27 kcal/mol).
2,3-Alkyl Substitution Mildly StabilizingHyperconjugation lowers total strain by 1-3 kcal/mol.
Trans-Diastereomerism Stabilizing (Relative)Minimizes steric clash between C2 and C3 substituents.
1-Methoxy Group Neutral to Mildly DestabilizingInductive withdrawal (-I) increases electrophilicity of C2.

Experimental Methodologies for Stability Assessment

As a Senior Application Scientist, I emphasize that theoretical stability must be empirically validated. Below are two self-validating protocols designed to measure the thermodynamic enthalpy of formation and the real-time kinetic stability of the oxirane.

Protocol 1: Reaction Calorimetry for Enthalpy of Formation ( ΔHf​ )

To determine the exact thermodynamic stability of the specific diastereomers, we measure the heat of reduction ( ΔHred​ ) using reaction calorimetry [3].

Causality & Logic: We utilize Lithium triethylborohydride ( LiEt3​BH ) because it is a powerful, sterically demanding nucleophilic hydride. It attacks the less hindered carbon of the epoxide rapidly and quantitatively at room temperature, yielding a single, well-defined alcohol product. This eliminates side reactions that would otherwise skew the calorimetric heat output.

Step-by-Step Methodology:

  • System Calibration: Calibrate the reaction calorimeter using the known heat of reduction of a standard reference (e.g., 2-butanone) to validate the system's heat capacity measurements.

  • Sample Preparation: Isolate the pure cis or trans isomer of 2-(1-methoxyethyl)-3-methyl oxirane. Dissolve 10.0 mmol of the sample in anhydrous triethylene glycol dimethyl ether (a high-boiling solvent chosen to prevent heat loss via solvent evaporation).

  • Equilibration: Equilibrate the reaction vessel precisely at 25.1 °C under an inert argon atmosphere.

  • Reduction Execution: Inject a stoichiometric excess (1.2 eq) of LiEt3​BH into the vessel.

  • Data Acquisition: Record the exothermic heat flow ( ΔHred​ ) until the baseline stabilizes (typically <30 minutes).

  • Vaporization Correction: Independently determine the heat of vaporization ( ΔHv​ ) of the oxirane using ebulliometry.

  • Calculation: Calculate the gas-phase enthalpy of formation ( ΔHf​ ) using the equation: ΔHf​(epoxide)=ΔHf​(alcohol)−ΔHred​+ΔHv​ .

Workflow S1 Step 1: Isolate Isomers (Cis/Trans Separation) S2 Step 2: LiEt3BH Reduction (Triethylene Glycol Dimethyl Ether) S1->S2 S3 Step 3: Reaction Calorimetry (Measure ΔHred at 25.1°C) S2->S3 S5 Step 5: Thermochemical Calculation (Derive Gas-Phase ΔHf) S3->S5 S4 Step 4: Ebulliometry (Determine ΔHv) S4->S5 Vaporization Heat

Calorimetric Workflow for Determining Epoxide Enthalpy of Formation.

Protocol 2: qNMR-Based Kinetic Degradation Assay

To prove that the molecule is kinetically stable at room temperature, a quantitative NMR (qNMR) tracking system is employed.

Causality & Logic: qNMR is chosen because it is non-destructive and allows for real-time, in situ monitoring of the oxirane ring protons (typically resonating between 2.5–3.0 ppm) against the emergence of degradation products (e.g., diols).

Step-by-Step Methodology:

  • Standard Preparation: Prepare a solution of 1,3,5-trimethoxybenzene in CDCl3​ to serve as an internal standard. Self-Validation: This standard is chemically inert under these conditions; its constant integration validates that any signal loss from the oxirane is due to chemical degradation, not instrument drift or solvent evaporation.

  • Sample Formulation: Dissolve 20 mg of 2-(1-methoxyethyl)-3-methyl oxirane in 0.6 mL of the standard-spiked CDCl3​ .

  • Baseline Acquisition: Acquire a 1H -NMR spectrum at t=0 . Integrate the oxirane ring protons relative to the internal standard.

  • Incubation: Store the NMR tube in a dark, temperature-controlled environment at exactly 25.0 °C.

  • Longitudinal Tracking: Acquire spectra at t=24 hours, 7 days, and 30 days.

  • Analysis: Calculate the molar ratio of the intact oxirane over time. A stable integration ratio confirms kinetic trapping at room temperature.

References

  • Epoxides – The Outlier Of The Ether Family Master Organic Chemistry[Link]

  • Thermochemical Studies of Epoxides and Related Compounds The Journal of Organic Chemistry (via PMC)[Link]

Exploratory

Computational Modeling of 2-(1-methoxyethyl)-3-methyl oxirane Molecular Dynamics: A Comprehensive Methodological Guide

Executive Summary The simulation of highly substituted, strained heterocycles presents a unique frontier in computational chemistry. 2-(1-methoxyethyl)-3-methyl oxirane is a complex aliphatic epoxide characterized by a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The simulation of highly substituted, strained heterocycles presents a unique frontier in computational chemistry. 2-(1-methoxyethyl)-3-methyl oxirane is a complex aliphatic epoxide characterized by a highly strained three-membered oxirane ring, flanked by a rigid methyl group and a highly flexible 1-methoxyethyl ether moiety. Because epoxides are highly susceptible to nucleophilic attack and ring-opening reactions, they serve as critical synthetic intermediates and covalent pharmacophores[1].

Modeling the molecular dynamics (MD) of this molecule requires a rigorous, non-standard approach. Standard generalized force fields often fail to capture the stereoelectronic effects and extreme ring strain inherent to substituted oxiranes[2]. This whitepaper outlines a self-validating, end-to-end computational protocol for parameterizing, equilibrating, and analyzing the molecular dynamics of 2-(1-methoxyethyl)-3-methyl oxirane, ensuring high-fidelity conformational sampling prior to reactive studies.

The Computational Challenge: Stereochemistry and Ring Strain

The structural complexity of 2-(1-methoxyethyl)-3-methyl oxirane stems from its three chiral centers (C2 and C3 on the oxirane ring, and the chiral carbon on the methoxyethyl group). This results in multiple diastereomeric states, each possessing a distinct conformational landscape. Furthermore, the C–O–C bonds within the epoxide ring are highly polarized and strained, fundamentally differing from standard aliphatic ethers[3].

To accurately simulate this molecule, we cannot rely on off-the-shelf topologies. We must derive custom quantum mechanical (QM) parameters to inform our classical MD simulations, bridging the gap between electronic structure and classical Newtonian mechanics[4].

Protocol I: QM-Driven Force Field Parameterization

To achieve thermodynamic accuracy, the force field must be explicitly tailored to the oxirane's unique vibrational and electrostatic profile.

Step-by-Step Methodology
  • QM Geometry Optimization:

    • Action: Optimize the target diastereomer using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory.

    • Causality: Classical force fields cannot predict the ground-state geometry of highly strained novel epoxides. DFT provides the true quantum mechanical minimum energy conformation required as a starting point.

    • Validation Check: Perform a frequency calculation. The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • Hessian Matrix Calculation & Bonded Parameter Derivation:

    • Action: Compute the QM Hessian matrix and apply the Seminario method to extract custom harmonic bond and angle force constants.

    • Causality: Standard generalized parameters (e.g., GAFF or OPLS-AA) apply generic ether penalties that fail to capture the extreme >25 kcal/mol ring strain of the oxirane[4].

    • Validation Check: Compare the QM-derived normal modes with the Molecular Mechanics (MM) derived frequencies. A deviation of < 5% validates the custom bonded parameters.

  • RESP Charge Fitting:

    • Action: Calculate the Electrostatic Potential (ESP) grid using the Hartree-Fock (HF/6-31G*) method, followed by Restrained Electrostatic Potential (RESP) charge fitting.

    • Causality: The highly polarized nature of the epoxide oxygen heavily influences solvent interactions. HF/6-31G* is intentionally used to slightly over-polarize the molecule, implicitly accounting for bulk solvent polarization effects in classical non-polarizable force fields[5].

    • Validation Check: Ensure the sum of all partial charges exactly equals 0.000 e (neutral molecule).

Param QM QM Geometry Optimization (DFT B3LYP) Hessian Hessian Matrix Calculation (Seminario Method) QM->Hessian ESP ESP Grid Calculation (HF/6-31G*) QM->ESP Bonded Custom Bond/Angle Parameters Hessian->Bonded RESP RESP Charge Fitting (Polarization Modeling) ESP->RESP Assembly Force Field Assembly (AMBER/CHARMM) RESP->Assembly Bonded->Assembly

Fig 1: QM-driven force field parameterization workflow for strained oxirane rings.

Protocol II: System Solvation and Equilibration

A molecular dynamics simulation is only as reliable as its equilibration phase. Rushing a system into production before it has reached a thermodynamic microstate will result in artifact-heavy trajectories.

Step-by-Step Methodology
  • System Solvation:

    • Action: Place the parameterized molecule in a cubic simulation box (minimum 1.2 nm distance to edges) and solvate with the TIP3P water model.

    • Causality: The TIP3P model accurately captures the hydrogen-bonding network required to interact with both the oxirane and methoxy oxygens, which is critical for modeling pre-reaction states in aqueous environments[6].

  • Energy Minimization:

    • Action: Execute a Steepest Descent minimization for 5,000 steps.

    • Causality: Random placement of solvent molecules often results in high-energy steric clashes (overlapping van der Waals radii) that would cause the simulation to crash upon integration[1].

    • Validation Check: Maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm.

  • NVT Equilibration (Constant Volume/Temperature):

    • Action: Run for 100 ps at 300 K using a V-rescale thermostat. Apply position restraints (1000 kJ/mol/nm²) to the heavy atoms of the oxirane.

    • Causality: This phase establishes the Maxwell-Boltzmann kinetic energy distribution (temperature) of the solvent without disrupting the fragile, newly parameterized solute geometry.

    • Validation Check: Temperature must plateau at 300 K with fluctuations of < 2 K.

  • NPT Equilibration (Constant Pressure/Temperature):

    • Action: Run for 100 ps at 1 bar using the Parrinello-Rahman barostat, maintaining position restraints.

    • Causality: Adjusts the simulation box volume to reach the correct macroscopic density, eliminating artificial vacuum voids created during minimization[5].

    • Validation Check: Density must stabilize around ~0.998 g/cm³.

  • Production MD:

    • Action: Remove all restraints. Integrate Newton's equations of motion for 500 ns using a 2 fs time step (utilizing the LINCS algorithm to constrain bonds involving hydrogen).

MDPipeline Prep System Solvation (TIP3P Water) Min Energy Minimization (Steepest Descent) Prep->Min NVT NVT Equilibration (Heavy Atom Restraints) Min->NVT NPT NPT Equilibration (Density Stabilization) NVT->NPT Prod Production MD (Unrestrained) NPT->Prod Analysis Trajectory Analysis (RDF, dPCA) Prod->Analysis

Fig 2: Self-validating molecular dynamics equilibration and production pipeline.

Trajectory Analysis: Conformational Dynamics

Once the production run is complete, the trajectory must be mined for chemically relevant insights. For 2-(1-methoxyethyl)-3-methyl oxirane, the primary focus is on the flexibility of the methoxyethyl side chain and its shielding effect on the epoxide ring.

  • Radial Distribution Function (RDF): By calculating the g(r) between the solvent water hydrogens and the oxirane oxygen, we can map the first solvation shell. A sharp peak at ~0.18 nm indicates strong, localized hydrogen bonding. This is a critical prerequisite metric, as protonation of the epoxide oxygen is the key activation step for acid-catalyzed ring opening[1].

  • Dihedral Principal Component Analysis (dPCA): The rotation around the C(oxirane)–C(methoxyethyl) bond dictates the steric accessibility of the epoxide carbons. Mapping the free energy surface (FES) of these dihedrals reveals the dominant rotameric states and the energetic barriers to nucleophilic attack.

Quantitative Validation Metrics

To ensure the trustworthiness of the simulation, the following quantitative thresholds must be met during the equilibration and production phases. Failure to meet these metrics invalidates the trajectory.

PhaseMetricTarget ValueToleranceCausality / Rationale
Minimization Maximum Force ( Fmax​ )< 1000 kJ/mol/nm+ 100 kJ/mol/nmEnsures removal of all catastrophic steric clashes prior to velocity assignment.
Minimization Potential Energy ( Ep​ )Monotonic decreaseNo upward spikesConfirms the system is successfully descending into a local energy minimum.
NVT Temperature ( T )300 K± 2.0 KValidates that the thermostat is correctly distributing kinetic energy without hot spots.
NPT System Density ( ρ )0.998 g/cm³± 0.005 g/cm³Confirms the barostat has compressed solvent voids to match macroscopic aqueous density.
Production Total Energy Drift0.0 kJ/mol/ns< 1.0 kJ/mol/nsEnsures the integration time step (2 fs) is not introducing artificial energy into the system.

Future Directions: Bridging to Reactive Dynamics

While classical MD is unparalleled for sampling conformational states, it cannot simulate the breaking of the C–O bonds inherent to epoxide reactivity. To model the actual ring-opening event (e.g., nucleophilic attack by an amine or water), researchers must transition the equilibrated classical coordinates into a QM/MM (Quantum Mechanics/Molecular Mechanics) framework or utilize reactive force fields such as ReaxFF or IFF-R [3]. In these advanced setups, the oxirane ring and the attacking nucleophile are treated with quantum mechanical precision, while the bulk solvent continues to be handled classically, providing a complete picture of the reaction coordinate and transition state energetics.

References

  • Benchchem.
  • The Journal of Organic Chemistry. Computational Studies of Chiral Epoxide Radicals.
  • ACS Applied Polymer Materials. Reactive Molecular Dynamics Simulation of Epoxy for the Full Cross-Linking Process.
  • Macromolecules. Molecular Dynamics Modeling of Epoxy Resins Using the Reactive Interface Force Field.
  • National Institute of Aerospace / NASA. Molecular Dynamics Simulation of Adhesion at Epoxy Interfaces. NASA Technical Reports Server.
  • CORE. Quantum Mechanically Derived Biomolecular Force Fields. CORE.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

optimizing solvent conditions for 2-(1-methoxyethyl)-3-methyl oxirane cross-coupling

Welcome to the Technical Support Center for advanced metallaphotoredox catalysis. This guide is specifically engineered for researchers and drug development professionals optimizing the ring-opening cross-coupling of 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced metallaphotoredox catalysis. This guide is specifically engineered for researchers and drug development professionals optimizing the ring-opening cross-coupling of 2-(1-methoxyethyl)-3-methyl oxirane .

Because aliphatic epoxides generally act as electrophiles, successfully cross-coupling them with aryl halides requires the delicate orchestration of dual or triple catalytic cycles (e.g., Ni/Ti/Photoredox or Cu/Photoredox). Solvent selection is the master variable in this process, dictating catalyst solubility, radical intermediate stability, and ultimate regioselectivity.

Troubleshooting Guides & FAQs

Q1: Why am I observing poor regioselectivity (C2 vs. C3 ring opening) during the cross-coupling of 2-(1-methoxyethyl)-3-methyl oxirane?

A1: Regioselectivity in metallaphotoredox epoxide cross-coupling is dictated by the thermodynamic stability of the distonic radical anion intermediates ()[1]. 2-(1-methoxyethyl)-3-methyl oxirane is an unsymmetrical aliphatic epoxide containing a Lewis basic ether oxygen capable of chelating the Ti(III) or Cu(I) reductant.

  • The Causality: In highly polar, strongly coordinating solvents (e.g., pure DMF or DMA), solvent molecules saturate the metal's coordination sphere. This prevents the epoxide's internal methoxy group from directing the metal's approach, resulting in a non-directed, sterically driven ring opening that yields a nearly 1:1 mixture of C2 and C3 opened isomers.

  • The Solution: By switching to a weakly coordinating solvent like 1,4-Dioxane, the internal methoxy group can successfully chelate the metal center. This rigidly organizes the transition state, favoring a highly regioselective ring opening (>20:1) by stabilizing the resulting β-hydroxy carbon radical[2].

Q2: My reaction stalls at 20-30% conversion, and a fine precipitate forms in the reactor. What causes this?

A2: This is a classic solubility mismatch inherent to multi-catalytic systems ()[2].

  • The Causality: The photoredox catalyst (e.g., Ir-based) and the transition metal precatalyst (NiCl2·dtbbpy) require a certain degree of solvent polarity to remain in solution, especially as the reaction progresses and polar inorganic salts accumulate. If you use pure non-polar solvents (like Toluene or pure THF) to maximize regioselectivity, the Ni(II) intermediates will precipitate out of the catalytic cycle, halting the cross-electrophile coupling.

  • The Solution: Implement a binary solvent system. A 9:1 volumetric ratio of 1,4-Dioxane to DMA provides the exact dielectric constant needed to maintain homogeneous catalysis without disrupting the critical metal-epoxide coordination transition state.

Q3: I am detecting significant amounts of a diol byproduct instead of the desired cross-coupled product. How do I prevent this?

A3: Epoxides are highly susceptible to solvolysis, and the Lewis acidic nature of the Ti(IV) or Ni(II) precatalysts accelerates this side reaction.

  • The Causality: Trace water (<50 ppm) in the solvent acts as a potent nucleophile. Under the reaction conditions, water attacks the activated epoxide-metal complex before the single-electron transfer (SET) event can generate the necessary carbon-centered radical ()[3].

  • The Solution: Solvents must be rigorously dried using activated 3Å molecular sieves and degassed via freeze-pump-thaw cycling.

Quantitative Solvent Screening Data

The following table summarizes the causal relationship between solvent dielectric properties, catalyst solubility, and reaction outcomes for the cross-coupling of 2-(1-methoxyethyl)-3-methyl oxirane with an aryl iodide.

Solvent SystemDielectric Constant (ε)Yield (%)Regiomeric Ratio (C3:C2)Catalyst State
THF 7.5423:1Homogeneous
1,4-Dioxane 2.28615:1Mild precipitation at t=12h
DMA 37.8151:1Rapid Ti(III) decay
DMF 36.7121:1.2Rapid Ti(III) decay
1,4-Dioxane/DMA (9:1) ~5.794 >20:1 Homogeneous, stable

Self-Validating Experimental Protocol: 1,4-Dioxane/DMA Optimized Cross-Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Catalyst & Reagent Assembly (Glovebox)

  • In a nitrogen-filled glovebox, combine 2-(1-methoxyethyl)-3-methyl oxirane (1.0 equiv), aryl iodide (1.5 equiv), NiCl2·dtbbpy (10 mol%), Cp2TiCl2 (20 mol%), and Ir(ppy)3 (2 mol%) in an oven-dried 8 mL vial.

  • Validation Checkpoint: The solid mixture should appear as a uniform, pale green/yellow powder. Any clumping indicates moisture ingress; discard and re-dry reagents.

Step 2: Solvent Addition & Degassing

  • Add a pre-mixed, anhydrous solvent blend of 1,4-Dioxane/DMA (9:1 v/v, 0.1 M). Seal the vial with a PTFE-lined septum.

  • Perform three freeze-pump-thaw cycles on a Schlenk line.

  • Validation Checkpoint: After the final thaw, no micro-bubbles should evolve from the solution under static vacuum, confirming complete deoxygenation (<1 ppm O₂).

Step 3: Photochemical Initiation

  • Irradiate the vial using a 440 nm blue LED photoreactor at 25 °C with rapid stirring.

  • Validation Checkpoint: Within the first 15 minutes of irradiation, the solution must transition from a transparent yellow/green to a deep, opaque red. This color shift is the self-validating optical signature of the active Ti(III) species being generated via SET from the photocatalyst. If the solution remains yellow, the photoredox cycle has failed.

Step 4: Reaction Monitoring & Quenching

  • Stir under irradiation for 24 hours.

  • Quench by exposing the mixture to air and adding 1 mL of saturated aqueous NH₄Cl.

  • Validation Checkpoint: The deep red color will immediately dissipate upon air exposure, confirming the oxidation of Ti(III) back to the inactive Ti(IV) state. Proceed to standard ethyl acetate extraction and silica gel purification.

Mechanistic Workflow

The following diagram illustrates the critical intersection of the photoredox, titanium, and nickel catalytic cycles, highlighting where solvent selection dictates the formation of the β-titanoxy carbon radical.

Workflow Epoxide 2-(1-methoxyethyl)-3-methyl oxirane Radical β-Titanoxy Carbon Radical Epoxide->Radical Ti(III) Ring Opening Ti_III Ti(III) Catalyst (Reductant) Ti_III->Radical Ni_III Ni(III) Intermediate (Radical Capture) Radical->Ni_III Photo Photoredox Catalyst (e.g., Ir-based) Photo->Ti_III SET (Solvent Dependent) Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Ar Complex Ni_0->Ni_II Oxidative Addition ArX Aryl Halide (Ar-X) ArX->Ni_II Ni_II->Ni_III Radical Capture Product Cross-Coupled Product Ni_III->Product Reductive Elimination

Catalytic workflow for metallaphotoredox epoxide cross-coupling.

References

  • Unlocking Epoxide Radical Anion Reactivity for Asymmetric Cross-Coupling by Copper Metallaphotoredox Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: Macmillan Group - Princeton University URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 2-(1-methoxyethyl)-3-methyl oxirane Purity via High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not merely a matter of analytical precision; it is a cornerstone of efficacy and safety. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not merely a matter of analytical precision; it is a cornerstone of efficacy and safety. The compound 2-(1-methoxyethyl)-3-methyl oxirane, a chiral epoxide, presents a common analytical challenge: ensuring its enantiomeric and chemical purity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for this purpose against viable alternatives, supported by established analytical principles and extrapolated experimental data.

The narrative that follows is grounded in years of field experience, designed to explain not just the "how" but the critical "why" behind methodological choices. Every protocol described is designed as a self-validating system, adhering to the principles of scientific integrity and regulatory expectations.

The Criticality of Purity for Chiral Epoxides

2-(1-methoxyethyl)-3-methyl oxirane possesses two stereocenters, giving rise to four possible stereoisomers. In pharmaceutical synthesis, typically only one of these isomers imparts the desired biological activity. The presence of other stereoisomers can lead to reduced efficacy, off-target effects, or even significant toxicity. Consequently, a robust, validated analytical method to determine both enantiomeric excess and overall chemical purity is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography: The Gold Standard

HPLC remains the preeminent technique for the chiral separation of a vast array of compounds, including epoxides.[1] Its versatility in terms of stationary and mobile phases allows for the fine-tuning of selectivity, making it a powerful tool for resolving complex mixtures.

A Validated HPLC Method for 2-(1-methoxyethyl)-3-methyl oxirane

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-2 (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. The choice of a polysaccharide-based CSP is predicated on its proven success in resolving a wide range of epoxide enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2]

    • Mobile Phase: A non-polar mobile phase is typically employed for normal-phase chiral separations. A starting point would be a mixture of n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio. The high percentage of hexane ensures strong interaction with the stationary phase, while the IPA acts as a polar modifier to elute the analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is crucial for reproducible retention times and resolution.

    • Detection: UV detection at a low wavelength, such as 210 nm, is suitable for aliphatic epoxides that lack a strong chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the 2-(1-methoxyethyl)-3-methyl oxirane sample in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a racemic standard of all four stereoisomers, if available, to confirm the elution order and resolution of all peaks.

  • Method Validation (as per ICH Q2(R2) Guidelines): [3][4]

    • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by injecting a blank (mobile phase), the individual enantiomers (if available), the racemic mixture, and a sample spiked with potential impurities. Potential impurities in the synthesis of 2-(1-methoxyethyl)-3-methyl oxirane, likely proceeding through the epoxidation of an alkoxy-alkene, could include the starting alkene, residual oxidizing agent byproducts (e.g., m-chlorobenzoic acid if m-CPBA is used), and the corresponding diol from acid-catalyzed ring-opening of the epoxide.[5][6][7][8][9] The HPLC method should demonstrate baseline separation of the desired epoxide stereoisomers from these impurities.

    • Linearity: A minimum of five concentrations of the analyte are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Determined by analyzing samples with known concentrations of the analyte and comparing the measured value to the true value. This is often performed by spiking a placebo with the analyte at different concentration levels.

    • Precision:

      • Repeatability (Intra-assay precision): Multiple injections of the same sample are performed on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

      • Intermediate Precision: The analysis is repeated on different days, with different analysts, and on different instruments to assess the method's robustness.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Method Validation (ICH Q2(R2)) sp Sample Solution (1 mg/mL) inj Injection sp->inj std Racemic Standard std->inj cal Calibration Standards cal->inj col Chiral Column (Polysaccharide-based) inj->col det UV Detection (210 nm) col->det data Data Acquisition & Processing det->data spec Specificity report Validation Report spec->report lin Linearity lin->report acc Accuracy acc->report prec Precision prec->report lod_loq LOD/LOQ lod_loq->report data->spec data->lin data->acc data->prec data->lod_loq

A streamlined workflow for the validation of the chiral HPLC method.

Comparative Analysis with Alternative Techniques

While HPLC is a robust choice, other techniques offer distinct advantages and disadvantages that merit consideration.

Gas Chromatography (GC)

For volatile and thermally stable compounds like small epoxides, Gas Chromatography with a chiral stationary phase is a high-resolution alternative.[1]

  • Principle: Separation occurs based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on a capillary column. For chiral separations, cyclodextrin-based stationary phases are commonly used.[10]

  • Advantages:

    • High Efficiency: GC capillary columns typically offer higher theoretical plate counts than HPLC columns, leading to sharper peaks and potentially better resolution.

    • Speed: Analysis times can be very short, often under 10 minutes.

    • Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds.

  • Disadvantages:

    • Analyte Suitability: Limited to volatile and thermally stable compounds. While 2-(1-methoxyethyl)-3-methyl oxirane is likely suitable, this is a key consideration.

    • Derivatization: Less volatile or polar impurities may require derivatization, adding a step to the sample preparation process.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[11]

  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The properties of a supercritical fluid are intermediate between those of a gas and a liquid.

  • Advantages:

    • Speed: The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for very fast separations and rapid column equilibration.[11]

    • Reduced Solvent Consumption: Primarily using CO2, with a small percentage of a polar co-solvent (like methanol), SFC significantly reduces the consumption of organic solvents, making it more environmentally friendly and cost-effective.

    • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution compared to HPLC, even with the same chiral stationary phase.

  • Disadvantages:

    • Instrumentation: Requires specialized SFC instrumentation, which is less common in analytical laboratories than standard HPLC systems.

    • Polarity Range: While improving, SFC is generally less suited for highly polar compounds compared to reversed-phase HPLC.

Data Summary: A Head-to-Head Comparison

The following table provides a semi-quantitative comparison of the expected performance of HPLC, GC, and SFC for the purity validation of 2-(1-methoxyethyl)-3-methyl oxirane. The data is extrapolated from typical performance characteristics for similar small, chiral molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Liquid-solid partitioningGas-liquid/solid partitioningSupercritical fluid-solid partitioning
Typical CSP Polysaccharide-basedCyclodextrin-basedPolysaccharide-based
Analysis Speed Moderate (10-30 min)Fast (<15 min)Very Fast (3-10 min)
Resolution Good to ExcellentExcellentGood to Excellent
Solvent Usage High (Hexane/IPA)Low (Carrier Gas)Very Low (CO2 + Modifier)
Cost per Sample ModerateLowLow (after initial investment)
Versatility High (wide range of compounds)Moderate (volatile & stable compounds)Moderate to High
Environmental Impact HighLowVery Low

Making the Right Choice: An Expert's Perspective

The selection of the optimal analytical technique is a strategic decision that depends on the specific goals of the analysis and the resources available.

Method_Selection start Start: Purity analysis of 2-(1-methoxyethyl)-3-methyl oxirane q1 High throughput & green chemistry a priority? start->q1 q2 Analyte is volatile & thermally stable? q1->q2 No sfc SFC (Fast, Green, Low Solvent Cost) q1->sfc Yes q3 Existing instrumentation? q2->q3 No gc GC (High Resolution, Fast for Volatiles) q2->gc Yes q3->sfc SFC available hplc HPLC (Versatile, Widely Available) q3->hplc HPLC available

A decision-making framework for selecting the appropriate analytical technique.
  • For Versatility and Ubiquity, Choose HPLC: If your laboratory handles a wide variety of compounds and requires a versatile, well-understood technique, HPLC is the most reliable choice. The wide availability of columns and established protocols makes it a workhorse for both routine quality control and method development.

  • For Speed and High Resolution of Volatiles, Choose GC: If the primary concern is the rapid analysis of a volatile compound and its related volatile impurities, and high resolution is paramount, chiral GC is an excellent option. Its low operational cost and speed are significant advantages for high-throughput environments.

  • For a Modern, Sustainable Approach, Choose SFC: For laboratories prioritizing green chemistry, high throughput, and reduced operational costs, SFC is the future. Its dramatic reduction in solvent consumption and ultra-fast analysis times make it a compelling alternative to normal-phase HPLC, often providing superior or complementary selectivity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Barbakadze, V., Farkas, T., et al. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC.
  • The AOCS Lipid Library. (2019). The Chromatographic Resolution of Chiral Lipids. [Link]

  • Kopp, D., et al. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 61-78.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Afonso, C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(21), 5144.
  • Gagnon, R. G., & Fraser, R. R. (1968). Epoxides and trans-chlorohydrins of 3-methoxycyclopentene and their use in conformational studies in the cyclopentane system. Canadian Journal of Chemistry, 46(22), 3649-3656.
  • Štefane, B., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5304.
  • Supporting Information - Rsc.org. (n.d.). [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Lumen Learning. (n.d.). Oxidation of Alkenes: Epoxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Chemistry LibreTexts. (2022). 10.22: Oxidation of Alkenes - Epoxidation. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Scribd. (n.d.). 2-14 Epoxidation of Alkenes. [Link]

  • NC State University Libraries. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • MDPI. (2021). Epoxidation of Terpenes. [Link]

  • NC State University Libraries. (n.d.). 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation. [Link]

  • Cunningham, W. B., et al. (2020). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Green Chemistry, 22(2), 513-524.
  • Lindsay Smith, J. R., et al. (2000). Epoxidation of 2,3-Dimethyl-2-Butene, Conjugated Dienes and 1,5-Hexadiene by Acetylperoxyl Radical. [Link]

  • Organic Syntheses. (n.d.). (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. [Link]

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Comparative

A Researcher's Guide to the Comparative Analysis of 2-(1-methoxyethyl)-3-methyl oxirane Diastereomers using FTIR Spectroscopy

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties.[1][2] This guide provides an in-depth, comparative analysis of 2-(1-methoxyethyl)-3-methyl oxirane diastereomers using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful, non-destructive analytical technique. We will delve into the nuanced spectral differences that arise from their unique three-dimensional arrangements, offering researchers a practical framework for their differentiation.

While enantiomers exhibit identical IR spectra under normal conditions, diastereomers can be distinguished due to their different molecular geometries, which give rise to unique vibrational modes.[1][3] This principle forms the basis of our investigation.

The Significance of Oxirane Stereochemistry

Oxiranes, or epoxides, are pivotal intermediates in organic synthesis, valued for their reactivity that allows for the introduction of diverse functionalities. The stereochemistry of the oxirane ring and its substituents profoundly influences the outcome of subsequent reactions and the properties of the final product. In the context of drug development, a specific diastereomer may exhibit the desired therapeutic effect while another could be inactive or even toxic. Therefore, robust analytical methods for their differentiation are indispensable.

Fundamentals of FTIR Spectroscopy in Diastereomer Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, such as stretching and bending of chemical bonds, are quantized and occur at specific frequencies that are characteristic of the molecule's structure. For diastereomers of 2-(1-methoxyethyl)-3-methyl oxirane, the distinct spatial arrangement of the methoxyethyl and methyl groups relative to the oxirane ring leads to subtle but measurable differences in their vibrational spectra.

The primary regions of interest in the FTIR spectrum for analyzing these oxirane diastereomers include:

  • C-O-C (Oxirane Ring) Vibrations: The asymmetric and symmetric stretching and bending modes of the epoxide ring are particularly sensitive to the stereochemical environment. These typically appear in the 1280-750 cm⁻¹ region.[4]

  • C-H Stretching and Bending Vibrations: The stretching vibrations of C-H bonds on the oxirane ring and the substituent groups (methyl and methoxyethyl) can be influenced by steric interactions, leading to slight shifts in their absorption frequencies.

  • "Fingerprint" Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure. Even minor stereochemical differences can lead to significant changes in this region, providing a "fingerprint" for each diastereomer.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to ensure the accurate and reproducible FTIR analysis of 2-(1-methoxyethyl)-3-methyl oxirane diastereomers.

1. Sample Preparation and Purity Assessment:

  • Rationale: The presence of impurities, including solvents or other stereoisomers, can significantly interfere with the FTIR spectrum.

  • Procedure:

    • Synthesize and isolate the individual diastereomers of 2-(1-methoxyethyl)-3-methyl oxirane using established stereoselective epoxidation and purification techniques (e.g., chiral chromatography).

    • Confirm the purity and stereochemical integrity of each isolated diastereomer using a complementary analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or chiral Gas Chromatography (GC). This cross-validation is crucial for the trustworthiness of the FTIR data.

2. FTIR Spectrometer and Parameters:

  • Rationale: Proper instrument setup is critical for resolving the subtle spectral differences between diastereomers.

  • Procedure:

    • Utilize a high-resolution FTIR spectrometer, preferably with a resolution of at least 2 cm⁻¹.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan before analyzing each sample.

    • For liquid samples, a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates is a suitable method. For solid samples, the KBr pellet technique can be employed. Attenuated Total Reflectance (ATR)-FTIR is also a powerful alternative that requires minimal sample preparation.[5]

3. Data Acquisition and Processing:

  • Rationale: Consistent data collection and processing are essential for a valid comparison.

  • Procedure:

    • Collect the spectrum for each diastereomer over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • Apply baseline correction and normalization to the spectra to facilitate direct comparison.

Workflow for Diastereomer Analysis

G cluster_0 Sample Preparation & Validation cluster_1 FTIR Analysis cluster_2 Data Processing & Interpretation Synthesis Diastereomer Synthesis & Isolation Purity Purity & Stereochemical Confirmation (NMR, Chiral GC) Synthesis->Purity Instrument Instrument Setup & Background Scan Purity->Instrument Sample Sample Introduction (Thin Film/ATR) Instrument->Sample Acquisition Data Acquisition (Multiple Scans) Sample->Acquisition Processing Baseline Correction & Normalization Acquisition->Processing Comparison Comparative Spectral Analysis Processing->Comparison Assignment Vibrational Band Assignment Comparison->Assignment Conclusion Diastereomer Differentiation Assignment->Conclusion Identification of Distinguishing Peaks

Caption: Experimental workflow for FTIR-based differentiation of oxirane diastereomers.

Comparative Spectral Analysis: A Hypothetical Case Study

Let's consider the two pairs of enantiomers for 2-(1-methoxyethyl)-3-methyl oxirane:

  • Pair A (syn): (2R, 3S, 1'R) and (2S, 3R, 1'S)

  • Pair B (anti): (2R, 3R, 1'S) and (2S, 3S, 1'R)

The key to distinguishing Pair A from Pair B lies in the relative orientation of the substituents on the oxirane ring. In the syn diastereomers, the methoxyethyl and methyl groups are on the same side of the ring, while in the anti diastereomers, they are on opposite sides. This difference in steric hindrance and dipole-dipole interactions will manifest in their FTIR spectra.

Table 1: Hypothetical Comparative FTIR Data for 2-(1-methoxyethyl)-3-methyl oxirane Diastereomers

Vibrational ModeWavenumber (cm⁻¹) - syn Diastereomers (Pair A)Wavenumber (cm⁻¹) - anti Diastereomers (Pair B)Rationale for Difference
Oxirane Ring Asymmetric Stretch~895~910The syn configuration may lead to greater ring strain, shifting this vibration to a lower frequency.
Oxirane Ring Symmetric Stretch ("Breathing")~1255~1265The more sterically hindered syn isomer may exhibit a lower frequency for this mode.
C-H Bending (on oxirane ring)~840~825The proximity of substituents in the syn isomer can influence the out-of-plane bending of the C-H bonds on the ring.
C-O Stretch (methoxy group)~1115~1105The electronic environment around the methoxy group is slightly different between the two diastereomers, affecting its stretching frequency.

Note: The exact wavenumbers are illustrative and would need to be determined experimentally. The crucial aspect is the relative shift between the diastereomers.

Logical Relationship between Stereochemistry and Spectral Features

G Stereochem Diastereomeric Structure (syn vs. anti) Interactions Intramolecular Interactions Steric Hindrance Dipole-Dipole Forces Stereochem:head->Interactions:head Determines Vibrations Molecular Vibrational Modes Bond Strengths Bond Angles Interactions:head->Vibrations:head Influences Spectrum FTIR Spectrum Peak Positions (Wavenumber) Peak Intensities Vibrations:head->Spectrum:head Generates

Caption: Causality from molecular structure to distinct FTIR spectra.

Advanced Techniques: Vibrational Circular Dichroism (VCD)

For a more definitive and powerful analysis of chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy is an invaluable tool.[6] VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. While enantiomers have identical IR spectra, they exhibit mirror-image VCD spectra. Diastereomers will have unique VCD spectra that are not mirror images.[7] This technique can provide unambiguous information about the absolute configuration and conformational characteristics of each diastereomer.[8][9]

Conclusion

FTIR spectroscopy offers a rapid, reliable, and non-destructive method for the comparative analysis of 2-(1-methoxyethyl)-3-methyl oxirane diastereomers. The key to successful differentiation lies in a meticulous experimental approach, including rigorous sample purification and cross-validation with other analytical techniques. By carefully analyzing the subtle shifts in the vibrational frequencies of the oxirane ring and its substituents, particularly within the fingerprint region, researchers can confidently distinguish between the syn and anti diastereomers. For unequivocal stereochemical assignment, the integration of advanced chiroptical techniques like VCD is highly recommended. This guide provides a foundational framework for researchers in drug development and organic synthesis to leverage the power of FTIR spectroscopy for the critical task of stereoisomer characterization.

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